TMI-1, known chemically as a specific inhibitor with the CAS Number 287403-39-8, is a compound that plays a significant role in biochemical research. It is primarily recognized for its ability to inhibit the activity of various metalloproteinases and enzymes involved in inflammatory processes. TMI-1 has garnered attention for its potential therapeutic applications, particularly in conditions characterized by excessive inflammation.
TMI-1 functions as an inhibitor of several enzymes, notably:
The biological activity of TMI-1 is primarily associated with its anti-inflammatory properties. It has been shown to inhibit lipopolysaccharide-induced tumor necrosis factor-alpha secretion in various cell types, including Raw and THP-1 cells, as well as isolated human monocytes. This inhibition is vital for understanding the compound's potential use in treating inflammatory diseases .
The synthesis of TMI-1 typically involves multi-step organic synthesis techniques, which may include:
Specific details on the exact synthetic pathway for TMI-1 are often proprietary or not widely published, but general synthetic strategies for similar compounds can provide insights into potential methodologies.
TMI-1 has several promising applications:
Interaction studies involving TMI-1 focus on its binding affinity and inhibitory mechanisms against target enzymes. These studies help elucidate how TMI-1 modulates biological pathways related to inflammation and tissue remodeling. Investigations typically employ techniques such as:
Several compounds exhibit similar inhibitory properties to TMI-1. Here are a few notable examples:
Compound Name | CAS Number | Target Enzyme(s) | IC50 Values |
---|---|---|---|
Marimastat | 186694-44-6 | MMPs | 0.5 - 50 nM |
Batimastat | 186694-44-6 | MMPs | 0.2 - 10 nM |
TIMP (Tissue Inhibitor of Metalloproteinases) | Varies | MMPs | Varies |
Uniqueness of TMI-1:
TMI-1 stands out due to its selective inhibition profile against ADAM17 and specific MMPs, making it particularly valuable in therapeutic contexts where modulation of these targets is crucial for disease management. Its potency at low concentrations further enhances its appeal for research and pharmaceutical development compared to other similar compounds.
TMI-1 (4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide) functions as a dual inhibitor targeting both ADAM17 (tumor necrosis factor-α converting enzyme) and multiple matrix metalloproteinases (MMPs) [1] [2] [3]. This thiomorpholine hydroxamate compound was originally designed using structure-based approaches to inhibit metalloproteinase activity for rheumatoid arthritis treatment [2].
ADAM17, also known as TACE, represents the primary therapeutic target for TMI-1. The compound demonstrates potent inhibition of ADAM17 with an IC50 value of 8.4 nM in cell-free enzyme assays [1] [3] [4]. TMI-1 effectively blocks ADAM17-mediated processing of multiple substrates including tumor necrosis factor-α, transforming growth factor-α, and amphiregulin [2] [5]. In cell-based assays using monocyte cell lines, human primary monocytes, and human whole blood, TMI-1 inhibits lipopolysaccharide-induced tumor necrosis factor-α secretion at submicromolar concentrations while showing no effect on tumor necrosis factor-α messenger ribonucleic acid levels [2].
The inhibition mechanism involves TMI-1 binding to the catalytic zinc center of ADAM17, displacing the catalytic water molecule through its hydroxamate moiety [6]. This binding occurs within the catalytic domain rather than through interactions with noncatalytic domains, as evidenced by similar inhibitory activities against both full-length ADAM17 and isolated catalytic domain constructs [7].
TMI-1 exhibits broad-spectrum activity against multiple MMPs with varying potencies. The compound shows particularly high potency against MMP-13 (IC50 = 3 nM), MMP-2 (IC50 = 4.7 nM), and MMP-1 (IC50 = 6.6 nM) [1] [3]. Additional targets include MMP-9 (IC50 = 12 nM), MMP-7 (IC50 = 26 nM), and MMP-14 (IC50 = 26 nM) [1] [3].
The selectivity pattern demonstrates TMI-1's preference for certain MMP subfamilies, with strongest inhibition against collagenases (MMP-1, MMP-13) and gelatinases (MMP-2, MMP-9). This profile reflects structural similarities in the catalytic domains of these enzymes and their zinc-binding environments [8] [9].
The catalytic domains of ADAM17 and MMPs share conserved structural features that facilitate TMI-1 binding. The active site architecture consists of a zinc ion coordinated by three histidine residues in a tetrahedral geometry, with the fourth coordination site typically occupied by a water molecule in the native enzyme [10] [11] [12].
Crystal structure analysis of TACE with hydroxamate inhibitors reveals that the catalytic domain adopts an oblate ellipsoid shape with a relatively small active-site cleft [10] [11]. The zinc-binding site is located within this cleft, surrounded by conserved substrate-binding pockets designated S1', S2', and S3' [7] [13]. TMI-1 and related thiomorpholine hydroxamates bind primarily within the S1'-S3' pocket region [13] [14].
The active site contains the characteristic metzincin zinc-binding motif HEXXHXXGXXH, where the three histidine residues (His405, His409, His415 in ADAM17) coordinate the catalytic zinc ion [7] [10]. The glutamic acid residue (Glu406) serves as the general base for catalysis and is essential for proteolytic activity [12].
Comprehensive kinetic analysis reveals TMI-1's differential potency across metalloproteinase targets:
Enzyme | IC50 (nM) | Selectivity Ratio |
---|---|---|
MMP-13 | 3.0 | 1.0 |
MMP-2 | 4.7 | 1.6 |
MMP-1 | 6.6 | 2.2 |
ADAM17 (TACE) | 8.4 | 2.8 |
MMP-9 | 12.0 | 4.0 |
MMP-7 | 26.0 | 8.7 |
MMP-14 | 26.0 | 8.7 |
The selectivity ratios calculated relative to MMP-13 (most potent target) demonstrate TMI-1's preferential inhibition of certain metalloproteinases [1] [3]. This selectivity pattern reflects structural differences in the active site environments and substrate-binding pockets of different metalloproteinase family members [15] [16].
The hydroxamate functional group (-CONHOH) in TMI-1 serves as the zinc-binding group, forming a bidentate chelate complex with the catalytic zinc ion [17] [6] [8]. This interaction involves coordination through both the carbonyl oxygen and the hydroxamic acid nitrogen, creating a five-membered chelate ring that provides enhanced binding stability compared to monodentate ligands [18] [19].
The zinc coordination geometry changes upon TMI-1 binding from the native tetrahedral arrangement (three histidines plus water) to a modified tetrahedral or distorted square pyramidal geometry incorporating the bidentate hydroxamate ligand [8] [20]. Quantum mechanical calculations indicate that this coordination change results in partial positive charge redistribution on the zinc center, strengthening the metal-ligand interaction [8].
The thermodynamic stability of the hydroxamate-zinc complex derives from both the chelate effect and the matching of hard-soft acid-base properties between the hydroxamate donor atoms and the zinc acceptor [19] [21]. The binding affinity is further enhanced by hydrogen bonding interactions between the hydroxamate group and active site residues [18].
TMI-1 belongs to the thiomorpholine hydroxamate class of metalloproteinase inhibitors, distinguished from other hydroxamate-based compounds by its unique structural framework [5] [17]. Comparative analysis with related inhibitors reveals several key differences:
Structural Comparison: TMI-1 differs from closely related analogs TMI-2 and TMI-005 in substituent patterns around the thiomorpholine core. While all three compounds exhibit similar ADAM17 and MMP inhibitory profiles in biochemical assays, only TMI-1 demonstrates significant cytotoxic activity against tumor cells [5]. This divergence suggests that cytotoxic effects involve targets beyond metalloproteinases.
Selectivity Profiles: Compared to broad-spectrum hydroxamate inhibitors like marimastat and batimastat, TMI-1 shows enhanced selectivity for specific metalloproteinase subfamilies [5] [22]. The compound displays superior potency against collagenases and gelatinases while showing reduced activity against matrilysins and membrane-type MMPs [1] [3].
Binding Kinetics: Kinetic studies indicate that TMI-1 exhibits slow-binding kinetics characteristic of tight-binding inhibitors, with extended residence times on target enzymes [15] [16]. This contrasts with rapidly reversible inhibitors and contributes to sustained biological activity in cellular systems.
Pharmacological Properties: TMI-1 demonstrates superior oral bioavailability compared to earlier hydroxamate inhibitors like batimastat, which showed poor oral absorption [22] [23]. The compound achieves plasma concentrations of approximately 3 μM following oral administration of 50 mg/kg in mice, compatible with effective target engagement [5].
The thiomorpholine hydroxamate scaffold of TMI-1 represents an optimization of earlier sulfonamide hydroxamate designs, incorporating the butynyloxy substituent to enhance potency and selectivity [24] [14]. This structural modification contributes to improved binding affinity for ADAM17 and selected MMPs while maintaining favorable pharmacological properties for therapeutic development [2] [5].